molecular formula C8H17N B031872 (2R)-2-(2-methylpropyl)pyrrolidine CAS No. 124575-33-3

(2R)-2-(2-methylpropyl)pyrrolidine

Cat. No.: B031872
CAS No.: 124575-33-3
M. Wt: 127.23 g/mol
InChI Key: GNUABXXBKUNKNU-MRVPVSSYSA-N
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Description

(2R)-2-(2-methylpropyl)pyrrolidine is a valuable, enantiopure chiral pyrrolidine derivative of significant interest in medicinal chemistry and asymmetric synthesis. Its primary research value lies in its role as a versatile chiral building block and ligand. The pyrrolidine ring provides a rigid, secondary amine scaffold that can be readily functionalized, while the stereogenic center at the 2-position, bearing a 2-methylpropyl (isobutyl) group, imparts specific three-dimensionality crucial for inducing stereoselectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(2-methylpropyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2)6-8-4-3-5-9-8/h7-9H,3-6H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUABXXBKUNKNU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Catalytic Applications of 2r 2 2 Methylpropyl Pyrrolidine and Its Derivatives

Role as Chiral Organocatalysts

(2R)-2-(2-methylpropyl)pyrrolidine and its derivatives are classified as chiral organocatalysts. Their efficacy stems from the pyrrolidine (B122466) ring, a structural motif that readily forms key reactive intermediates with carbonyl compounds. acs.org The substituent at the C2 position of the pyrrolidine ring plays a crucial role in creating a specific chiral environment around the reactive center, thereby directing the stereochemical outcome of the reaction. mdpi.com This steric shielding dictates the facial selectivity of the approach of the electrophile, leading to the preferential formation of one enantiomer over the other.

The development of organocatalysis, particularly using proline and its derivatives, marked a significant advancement in asymmetric synthesis. nih.gov The seminal work in the early 2000s demonstrated the power of these simple molecules to catalyze fundamental carbon-carbon bond-forming reactions with remarkable enantioselectivities. nih.gov This breakthrough has spurred the design and synthesis of a vast array of structurally diverse pyrrolidine-based organocatalysts, each tailored for specific applications. nih.gov

Mechanisms of Enamine and Iminium Ion Catalysis

The catalytic prowess of this compound and related secondary amines lies in their ability to activate carbonyl compounds through two primary mechanistic pathways: enamine and iminium ion catalysis. acs.orgnih.gov

Enamine Catalysis: In this mode of activation, the secondary amine catalyst reacts with a ketone or an aldehyde to form a nucleophilic enamine intermediate. acs.orgmsu.edumasterorganicchemistry.com This process involves the formation of a carbinolamine, followed by dehydration to yield the enamine. msu.edu The nitrogen atom of the pyrrolidine ring, being a powerful electron-donating group, increases the electron density of the α-carbon, making it highly nucleophilic. masterorganicchemistry.com This "activated" nucleophile can then attack various electrophiles, such as in Michael additions or aldol (B89426) reactions. acs.org The stereochemistry of the final product is controlled by the chiral environment established by the catalyst during the formation of the new carbon-carbon bond.

Iminium Ion Catalysis: This pathway is typically employed for α,β-unsaturated aldehydes and ketones. The secondary amine catalyst condenses with the carbonyl compound to form a chiral iminium ion. nih.gov The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, thereby activating it for nucleophilic attack at the β-position. nih.gov This activation strategy is central to a variety of asymmetric transformations, including Michael additions. nih.gov Following the nucleophilic addition, the resulting enamine intermediate is hydrolyzed to regenerate the catalyst and furnish the final product.

Asymmetric Michael Addition Reactions

The asymmetric Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. rsc.orgchemrxiv.org Pyrrolidine-based organocatalysts, including derivatives of this compound, have proven to be highly effective in catalyzing this transformation with excellent stereocontrol. researchgate.netrsc.org

In a typical organocatalyzed Michael addition, the pyrrolidine catalyst activates the ketone or aldehyde donor through enamine formation, creating a potent nucleophile. rsc.org This enamine then adds to the Michael acceptor, such as a nitroolefin or an α,β-unsaturated aldehyde. researchgate.netmdpi.com The chiral scaffold of the catalyst directs the approach of the acceptor, leading to a highly enantioselective and diastereoselective reaction. researchgate.net For instance, the reaction of aldehydes with nitroolefins catalyzed by chiral pyrrolidine derivatives can yield the corresponding Michael adducts with high diastereomeric ratios (up to 98:2) and enantiomeric excesses (up to 97%). researchgate.net

The table below showcases the effectiveness of various pyrrolidine-based catalysts in the asymmetric Michael addition of aldehydes to nitroolefins.

CatalystAldehydeNitroolefinDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Chiral Pyrrolidine DerivativePentanal(E)-β-Nitrostyrene98:297%
Chiral Pyrrolidine DerivativePropanal(E)-β-Nitrostyrene95:595%
Chiral Pyrrolidine DerivativeIsovaleraldehyde(E)-β-Nitrostyrene90:1085%

Data compiled from various studies on asymmetric Michael additions catalyzed by pyrrolidine derivatives. researchgate.net

Asymmetric Aldol and Mannich Reactions

Beyond Michael additions, this compound and its analogues are instrumental in catalyzing asymmetric aldol and Mannich reactions, which are fundamental for synthesizing β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. rsc.orgnih.govacs.org

Asymmetric Aldol Reaction: The direct asymmetric aldol reaction, catalyzed by chiral pyrrolidines, involves the reaction of a ketone with an aldehyde. rsc.orgrsc.org The catalyst forms an enamine with the ketone, which then attacks the aldehyde. The stereoselectivity of the reaction is governed by the catalyst's structure, which dictates the facial selectivity of the enamine's attack on the aldehyde. rsc.org Bifunctional organocatalysts, incorporating a pyrrolidine moiety and a hydrogen-bonding donor, have been developed to enhance both the reactivity and stereoselectivity of the aldol reaction, affording products with high yields and excellent enantiomeric excesses (up to >99% ee) and diastereomeric ratios (up to >19:1 dr). rsc.org

Asymmetric Mannich Reaction: In the asymmetric Mannich reaction, a chiral pyrrolidine catalyst facilitates the addition of an aldehyde or ketone to an imine. nih.govacs.orgnih.gov This reaction provides a direct route to chiral β-amino acid derivatives and other valuable nitrogen-containing compounds. nih.govacs.org The reaction can proceed with high anti-selectivity and enantioselectivity, yielding products with diastereomeric ratios often exceeding 10:1 and enantiomeric excesses of 97-99%. nih.gov The development of highly active catalysts has allowed for catalyst loadings as low as 0.01 mol%. nih.gov

The following table summarizes representative results for asymmetric aldol and Mannich reactions catalyzed by pyrrolidine-based organocatalysts.

ReactionCatalystSubstratesDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
AldolBifunctional Pyrrolidine-ThiazolidineCyclohexanone, 4-Nitrobenzaldehyde>19:1>99%
MannichChiral PyrrolidinePropanal, N-PMP-protected α-imino ethyl glyoxylate10:1 - >19:197-99%

Data sourced from studies on asymmetric aldol and Mannich reactions. rsc.orgnih.gov

Development of Heterogeneous Pyrrolidine-Based Organocatalysts

While homogeneous organocatalysts offer excellent performance, their separation from the reaction mixture and subsequent reuse can be challenging. nih.govrsc.org To address this, significant research has focused on the development of heterogeneous pyrrolidine-based organocatalysts. nih.govnih.gov

Heterogenization is typically achieved by immobilizing the chiral pyrrolidine catalyst onto a solid support. nih.govrsc.org Various materials have been employed for this purpose, including:

Polymeric Materials: Polyacrylonitrile fibers and other polymers can be functionalized with chiral pyrrolidine units. rsc.orgmdpi.com These polymer-supported catalysts can be easily recovered by filtration. mdpi.com

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): These porous crystalline materials offer a high surface area and tunable pore environments for anchoring catalytic sites. nsf.gov The ordered structure of MOFs and COFs can potentially enhance catalytic activity and selectivity.

Silica Gel: Silica is a common and robust support for immobilizing organocatalysts through covalent tethering. researchgate.net

Cellulose (B213188): As a renewable and biodegradable polymer, cellulose has been explored as a green support for catalysts. mdpi.com

The immobilization can be achieved through covalent bonding, where the catalyst is chemically linked to the support, or through non-covalent interactions like adsorption. nih.gov

The stability of the supported catalyst is crucial for its long-term performance. researchgate.net Leaching of the active catalytic species from the support can lead to a decrease in activity and contamination of the product. rsc.org Therefore, research efforts are directed towards developing robust linkages between the catalyst and the support to ensure high stability and minimize leaching over multiple reaction cycles. researchgate.net Successful examples have shown that some supported catalysts can be recycled multiple times without a significant loss of catalytic activity and selectivity. mdpi.com For example, a palladium complex immobilized on cellulose demonstrated high yields for up to twelve cycles. mdpi.com

Chiral Ligands in Asymmetric Transition Metal Catalysis

The versatility of the this compound framework allows for its incorporation into a wide array of ligand architectures, which have proven to be highly effective in asymmetric transition metal catalysis. These ligands play a crucial role in creating a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.

Design and Synthesis of Pyrrolidine-Derived Ligands

The synthesis of chiral ligands based on the pyrrolidine structure is a field of continuous development, with a focus on modularity and accessibility. researchgate.net A common strategy involves the functionalization of the pyrrolidine ring, often starting from readily available precursors like proline. nih.govnih.gov For instance, chiral bipyridine-type ligands can be synthesized through the de novo construction of a pyridine (B92270) nucleus attached to a chiral moiety derived from natural sources. durham.ac.uk

The design of these ligands often incorporates additional coordinating atoms, such as phosphorus or oxygen, to create bidentate or multidentate ligands. This is exemplified by the synthesis of P,O-iminosugar based ligands derived from carbohydrates, where the pyrrolidine backbone's stereochemical and polyfunctional diversity allows for fine-tuning of the ligand's electronic and steric properties. researchgate.net Ferrocene-based ligands containing a pyrrolidine substituent have also been designed and synthesized, demonstrating the broad scope of this structural motif in ligand development. nih.gov The ease of preparation, often through diastereoselective ortho-metalation, has contributed to the wide variety of planar chiral ferrocene (B1249389) ligands available. nih.gov

A variety of synthetic methods are employed to create substituted pyrrolidines. organic-chemistry.org These methods include the N-heterocyclization of primary amines with diols catalyzed by iridium complexes and acid-promoted synthesis from N-carbamate-protected amino alcohols. organic-chemistry.org The modular nature of these synthetic routes allows for the creation of a diverse library of ligands with varying steric and electronic properties, which is crucial for optimizing catalytic performance in different reactions.

Applications in Asymmetric Hydrogenation of Imines and Enamides

Ligands derived from this compound have shown significant success in the asymmetric hydrogenation of imines and enamides, which are key reactions for the synthesis of chiral amines and amino acid precursors. nih.govnih.gov Palladium-catalyzed asymmetric hydrogenation has emerged as a powerful method for these transformations. dicp.ac.cn

For instance, rhodium complexes of novel ferrocene-derived ligands bearing a pyrrolidine substituent have demonstrated high efficiency in the asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides. nih.gov These reactions often achieve excellent enantioselectivities, with some cases exceeding 99% ee. nih.gov The success of these catalysts can be attributed to the unique chiral environment created by the ligand around the metal center.

The development of nickel-catalyzed asymmetric hydrogenation has provided a more earth-abundant and cost-effective alternative for these reactions. dicp.ac.cn For example, the kinetic resolution of [2.2]paracyclophane-derived cyclic N-sulfonylimines has been successfully achieved using nickel catalysis, yielding both the recovered starting material and the hydrogenated product with high enantiopurity. dicp.ac.cn

The following table summarizes the performance of some pyrrolidine-derived ligands in the asymmetric hydrogenation of various substrates:

Catalyst/Ligand SystemSubstrateProductEnantiomeric Excess (ee)Reference
Rh-Ferrocenyl Phosphine-Phosphoramiditeα-Aryl EnamideChiral Amineup to 97.7% nih.gov
Rh-Ferrocenyl Phosphine-PhosphoramiditeDehydroamino Acid EsterChiral Amino Acid Precursor>99.9% nih.gov
Ni-Complex[2.2]Paracyclophane-derived Cyclic N-sulfonylimineChiral AmineHigh (s factor up to 89) dicp.ac.cn
Pd-BINAPFluorinated Iminoesterβ-Fluorinated Amino Acid Precursorup to 88% dicp.ac.cn

Utility in Asymmetric Cross-Coupling and Other Metal-Catalyzed Processes

Beyond hydrogenation, chiral ligands based on the this compound framework have found utility in a range of other transition metal-catalyzed reactions, including asymmetric cross-coupling reactions. mdpi.com These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

For example, pyrrolidine-containing ligands have been employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in the synthesis of complex molecules, including marine natural products. mdpi.com The chiral ligand influences the stereochemical outcome of the reaction, enabling the synthesis of enantiomerically enriched products.

Other notable applications include:

Asymmetric Allylic Substitution: Chiral bipyridyl ligands derived from monoterpenes have been used in molybdenum and palladium-catalyzed allylic substitution reactions. durham.ac.uk

Asymmetric Cyclopropanation: Copper(I) complexes with PINDY-type ligands have been studied in the cyclopropanation of styrene (B11656) with diazoacetic esters. durham.ac.uk

Asymmetric Michael Addition: Chiral hybrid materials incorporating pyrrolidine units have been shown to be effective and recyclable catalysts for the enantioselective Michael addition of aldehydes to β-nitrostyrene derivatives. rsc.orgnih.gov

Asymmetric 1,3-Dipolar Cycloaddition: A catalytic asymmetric strategy combining H/D exchange and azomethine ylide-involved 1,3-dipolar cycloaddition has been developed for the synthesis of enantioenriched α-deuterated pyrrolidine derivatives. rsc.org

The following table provides examples of the application of pyrrolidine-derived ligands in various metal-catalyzed processes:

Reaction TypeMetalLigand TypeSubstratesProductEnantiomeric Excess (ee) / YieldReference
Allylic SubstitutionMo, PdChiral BipyridylAllylic SubstratesChiral Allylic Compounds- durham.ac.uk
CyclopropanationCu(I)PINDY-typeStyrene, Diazoacetic EstersChiral Cyclopropanesup to 72% durham.ac.uk
Michael Addition-Chiral Hybrid PyrrolidineAldehydes, β-NitrostyrenesChiral Michael AdductsHigh Stereocontrol rsc.orgnih.gov
1,3-Dipolar CycloadditionCu(I)-Glycine-derived Aldimine Estersα-Deuterated PyrrolidinesExcellent Stereoselectivity rsc.org

Mechanistic and Computational Insights into 2r 2 2 Methylpropyl Pyrrolidine Chemistry

Detailed Mechanistic Investigations of Pyrrolidine-Mediated Reactions

Mechanistic studies are fundamental to unraveling the complex series of steps that constitute a chemical reaction. For pyrrolidine-mediated processes, these investigations focus on kinetics, bond transformations, and the identification of short-lived intermediates that are key to the catalytic cycle.

The elucidation of reaction pathways relies heavily on kinetic studies, which measure the rate at which reactants are consumed and products are formed. By analyzing how reaction rates change with concentration, temperature, and the presence of different chemical species, a detailed picture of the reaction mechanism can be constructed. For example, in the copper-catalyzed synthesis of pyrrolidines, kinetic experiments have been instrumental in differentiating between potential mechanistic routes. acs.orgresearchgate.net Comparing the reaction progress over time using a proposed intermediate versus the actual starting material can definitively confirm or rule out a specific pathway. acs.orgresearchgate.net

Control experiments are another critical tool. Demonstrating that a reaction does not proceed in the absence of the pyrrolidine (B122466) catalyst or that its rate is affected by specific additives can provide strong evidence for its role in the mechanism. In studies of pyrrolidine synthesis, it has been shown that certain reactions are specifically dependent on a copper catalyst and cannot be initiated by simple Lewis acids, pointing to a unique, metal-mediated mechanism. acs.orgresearchgate.net

Table 1: General Kinetic Parameters Investigated in Pyrrolidine-Mediated Reactions

Parameter Description Method of Determination Significance
Reaction Rate The speed at which reactants are converted into products. Spectroscopy (NMR, UV-Vis), Chromatography (GC, HPLC) Provides a quantitative measure of the reaction's efficiency.
Rate Constant (k) A proportionality constant in the rate law that relates the reaction rate to the concentrations of reactants. Analysis of kinetic data from concentration vs. time plots. Characterizes the intrinsic reactivity of the system under specific conditions.
Reaction Order The exponent to which the concentration of a species is raised in the rate law. Method of initial rates, integral method. Helps in elucidating the molecularity of the reaction steps.
Activation Energy (Ea) The minimum energy required for a reaction to occur. Arrhenius plot (ln(k) vs. 1/T). Provides insight into the temperature sensitivity of the reaction rate.

A central theme in catalysis is the activation of strong, typically unreactive chemical bonds. Pyrrolidine derivatives, acting as organocatalysts, are renowned for their ability to activate C-H bonds, particularly those adjacent to a carbonyl group, through the formation of nucleophilic enamine intermediates. acs.org This activation mode is the foundation for a vast array of asymmetric C-C bond-forming reactions.

Identifying the transient species that form during a catalytic cycle provides direct evidence for a proposed mechanism. In organocatalysis with secondary amines like (2R)-2-(2-methylpropyl)pyrrolidine, the key intermediates are typically enamines and iminium ions. nih.govacs.org These species are formed from the reversible reaction of the pyrrolidine amine with a carbonyl-containing substrate.

In metal-catalyzed reactions, the intermediates can involve the metal center. In a copper-catalyzed route to pyrrolidines, a key copper(II)-fluoride species was isolated and characterized, confirming its role within the catalytic cycle. researchgate.net Mass spectrometry and Electron Paramagnetic Resonance (EPR) spectroscopy are other powerful techniques used to detect and characterize fleeting intermediates, including radical species that may be involved in the reaction pathway. acs.orgresearchgate.net

Advanced Computational Studies

Computational chemistry offers powerful tools to investigate chemical systems at a level of detail that is often inaccessible to experimental techniques. These methods provide profound insights into reaction mechanisms, stereoselectivity, and the nature of intermolecular interactions.

Quantum mechanical methods, especially Density Functional Theory (DFT), have become routine for studying the intricacies of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, DFT can map out the entire potential energy surface of a reaction. researchgate.netmdpi.comnih.govresearchgate.net This allows researchers to predict the most favorable reaction pathway by identifying the route with the lowest energy barrier.

DFT is particularly valuable for understanding stereoselectivity. By comparing the activation energies of transition states leading to different stereoisomers, one can predict which product will be formed preferentially. Furthermore, computational analyses like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) can reveal details about electronic structure, charge distribution, and orbital interactions, which are crucial for understanding a molecule's reactivity. researchgate.netresearchgate.net

Table 2: Representative Data from DFT Calculations on a Related Hydrazide Derivative

Parameter Value Significance
Interaction Energy (Dimer 1) -70.5 kJ mol⁻¹ Quantifies the strength of the intermolecular N-H···O hydrogen bonds forming a key structural motif. nih.gov
Interaction Energy (Dimer 2) -30.6 kJ mol⁻¹ Indicates a significant, shorter-range S···C interaction contributing to the crystal packing. nih.gov
HOMO Energy -6.21 eV The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
LUMO Energy -1.54 eV The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 4.67 eV A larger energy gap generally implies higher kinetic stability and lower chemical reactivity.

Note: The data in this table is illustrative and based on calculations for 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide. nih.gov Similar computational approaches are applicable to this compound.

Molecular docking and molecular dynamics (MD) are computational methods used to simulate the interaction between molecules. nih.govmdpi.comnih.govresearchgate.netmdpi.com

Molecular Docking is a technique used to predict how a molecule, such as a drug or catalyst, binds to a larger receptor like a protein. nih.govresearchgate.netmdpi.com The method evaluates numerous possible binding poses and scores them based on their energetic favorability, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.govresearchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions over time. mdpi.comnih.govmdpi.com By simulating the motions of atoms and molecules, MD can be used to assess the stability of binding poses predicted by docking, observe conformational changes in the catalyst or substrate, and analyze the role of solvent and other environmental factors. nih.govmdpi.com For example, MD simulations have been employed to study how a polymer matrix can alter the hydrogen-bonding network and mobility of drug molecules, which is crucial for designing effective drug delivery systems. researchgate.net These simulations can provide a detailed understanding of the non-covalent forces that govern the interactions of this compound in both catalytic and biological contexts.

Conformational Analysis and Stereoisomer Characterization

The stereochemistry of this compound is defined by the chiral center at the C2 position of the pyrrolidine ring, which bears an isobutyl group. The conformational landscape of this molecule is primarily dictated by the puckering of the five-membered pyrrolidine ring and the rotational freedom of the exocyclic C2-C1' bond of the isobutyl substituent.

The pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common and energetically favorable conformations are the envelope (or Cγ-pucker) forms, where one of the carbon atoms is out of the plane formed by the other four atoms. These are typically referred to as Cγ-endo and Cγ-exo puckers. In the context of 2-substituted pyrrolidines, these are often described as "DOWN" (Cγ-endo) and "UP" (Cγ-exo) puckers. The energy difference between these conformers is generally small and is influenced by the nature and orientation of the substituents on the ring.

Computational studies, often employing Density Functional Theory (DFT), are a powerful tool for investigating the relative energies and geometric parameters of these conformers. For 2-substituted pyrrolidines, the substituent at the C2 position can adopt either a pseudo-axial or a pseudo-equatorial orientation, which is coupled to the ring pucker.

Key Conformational Features of 2-Substituted Pyrrolidines:

ConformerRing PuckerC2-Substituent OrientationExpected Relative Stability
Equatorial-like Cγ-exo (UP)Pseudo-equatorialGenerally more stable due to reduced steric hindrance.
Axial-like Cγ-endo (DOWN)Pseudo-axialGenerally less stable due to potential 1,3-diaxial-like interactions.

It is important to note that the terms "axial" and "equatorial" are used in an analogous sense to cyclohexane (B81311) rings, and the actual dihedral angles in the puckered pyrrolidine ring will deviate from the ideal values.

The characterization of these stereoisomers and their conformational preferences in solution is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which are invaluable for determining the relative orientation of the isobutyl group with respect to the pyrrolidine ring protons. The coupling constants (J-values) between vicinal protons, obtained from ¹H NMR spectra, are also highly dependent on the dihedral angles between them and can thus be used to infer the predominant ring pucker.

While specific experimental data for this compound is not available, studies on similar 2-alkylpyrrolidine systems suggest that a dynamic equilibrium between the major conformers exists in solution. The position of this equilibrium would be influenced by factors such as the solvent and temperature.

Strategic Role of 2r 2 2 Methylpropyl Pyrrolidine in Complex Organic Synthesis and Drug Discovery

(2R)-2-(2-methylpropyl)pyrrolidine as a Versatile Chiral Building Block

The utility of this compound in organic synthesis is largely attributed to its inherent chirality. As a chiral building block, it provides a pre-defined stereocenter that can be incorporated into larger molecules, guiding the stereochemical outcome of subsequent reactions and enabling the synthesis of enantiomerically pure compounds. lookchem.comnih.govmdpi.com The presence of the isobutyl group at the 2-position of the pyrrolidine (B122466) ring introduces specific steric and electronic properties that influence its reactivity and the conformational preferences of the molecules it becomes a part of.

The application of chiral pyrrolidine derivatives extends to their use as chiral auxiliaries. nih.govsigmaaldrich.comresearchgate.net In this role, the pyrrolidine moiety is temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereochemistry is established, the auxiliary can be cleaved and often recovered for reuse. This strategy is a powerful tool for the construction of complex molecules with multiple stereocenters. nih.govwikipedia.org The specific steric hindrance provided by the 2-isobutyl substituent in this compound can be advantageous in controlling the facial selectivity of reactions on the attached substrate.

The versatility of this chiral building block is further demonstrated by its use in asymmetric organocatalysis. nih.govnih.gov Proline and its derivatives are well-established organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Michael reactions. nih.govnih.gov The structural similarity of this compound to proline suggests its potential as a precursor for novel organocatalysts, where the isobutyl group can fine-tune the catalyst's steric environment and influence the enantioselectivity of the catalyzed reaction.

Integration into Diverse Heterocyclic Systems for Advanced Synthesis

The this compound scaffold can be readily incorporated into a wide array of more complex heterocyclic systems. This integration is a key strategy in advanced organic synthesis for creating novel molecular architectures with potential biological activity. nih.govnih.govlookchem.com The pyrrolidine nitrogen can act as a nucleophile, participating in cyclization reactions to form fused or spirocyclic ring systems.

Multicomponent reactions (MCRs) offer an efficient pathway for the construction of diverse heterocyclic libraries from simple starting materials in a single synthetic operation. nih.govnih.govresearchgate.netresearchgate.net The pyrrolidine ring of this compound can serve as a key component in such reactions, providing a chiral scaffold onto which other functionalities and ring systems can be appended. This approach allows for the rapid generation of molecular complexity and the exploration of new chemical space.

Furthermore, the functionalization of the pyrrolidine ring itself, either at the nitrogen or at other positions, opens up avenues for the synthesis of a variety of substituted heterocyclic derivatives. nih.govnih.gov For instance, the pyrrolidine can be a precursor to pyrrolidin-2-ones or other related heterocycles through oxidation or other transformations. mdpi.commdpi.commdpi.com The inherent chirality of the starting material is often preserved throughout these synthetic sequences, leading to enantiomerically enriched products.

Precursor and Intermediate for Pharmaceutically Relevant Structures

The pyrrolidine motif is a prevalent feature in a multitude of FDA-approved drugs and biologically active compounds. nih.govnih.gov Consequently, this compound and its derivatives serve as crucial precursors and intermediates in the synthesis of pharmaceutically relevant molecules. mdpi.comgoogle.com

Scaffold for Enantiomerically Pure Intermediates

The synthesis of enantiomerically pure drugs is a critical aspect of modern pharmaceutical development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov this compound, with its fixed stereochemistry, serves as an excellent starting point for the synthesis of enantiomerically pure intermediates. nih.govmdpi.com

By utilizing this chiral scaffold, chemists can avoid the need for challenging and often inefficient chiral separations later in the synthetic sequence. The stereocenter at the 2-position of the pyrrolidine ring can influence the stereochemistry of newly formed chiral centers in the molecule, a phenomenon known as diastereoselective synthesis. This control over stereochemistry is paramount in the construction of complex drug molecules with multiple chiral centers.

Chiral auxiliaries derived from pyrrolidines are instrumental in asymmetric synthesis. nih.govsigmaaldrich.com These auxiliaries are temporarily incorporated into a molecule to direct the formation of a new stereocenter. The predictable stereochemical control exerted by these auxiliaries makes them invaluable tools for producing enantiomerically pure intermediates for the pharmaceutical industry.

Rational Design in the Context of Lead Compound Development

Rational drug design aims to create new medications based on a known biological target. nih.govnih.govrug.nl The three-dimensional structure of the pyrrolidine ring makes it an attractive scaffold for the design of molecules that can fit into the binding sites of proteins and other biological macromolecules. nih.govnih.gov The isobutyl substituent of this compound can be strategically utilized to occupy specific hydrophobic pockets within a target's binding site, thereby enhancing binding affinity and selectivity.

In lead optimization, a process that refines the properties of a promising drug candidate, the pyrrolidine scaffold can be systematically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govarxiv.orgdanaher.comcriver.com The isobutyl group can be altered, or other substituents can be introduced onto the pyrrolidine ring to fine-tune the molecule's interaction with its target. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. The use of pre-existing chiral building blocks like this compound can significantly streamline this process by providing a well-defined and synthetically accessible starting point.

Future Prospects and Interdisciplinary Research Directions

Innovation in Green and Sustainable Synthetic Methodologies for Chiral Pyrrolidines

The development of environmentally friendly and efficient methods for synthesizing chiral pyrrolidines is a critical area of ongoing research. Traditional synthetic routes often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. openaccessgovernment.org Consequently, the focus has shifted towards greener alternatives that prioritize atom economy, energy efficiency, and the use of renewable resources. researchfloor.org

Biocatalysis: One of the most promising avenues is the use of enzymes. Biocatalysis offers high selectivity under mild conditions, reducing the environmental impact of chemical synthesis. chiralpedia.comresearchgate.net Researchers are exploring and engineering enzymes like transaminases and imine reductases to produce chiral amines, including pyrrolidine (B122466) derivatives, with high enantiomeric purity. rsc.org For instance, engineered cytochrome P411 variants have been successfully used for the biocatalytic construction of chiral pyrrolidines via intramolecular C(sp³)–H amination of organic azides. nih.govresearchgate.netcaltech.edu This enzymatic approach provides a direct and efficient route to these valuable compounds. nih.govacs.org The combination of biocatalysis with other green chemistry techniques, such as the use of deep eutectic solvents, is also being investigated to create more sustainable processes. researchgate.net

Flow Chemistry: Continuous flow chemistry presents another significant advancement. nih.gov This technology offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. nih.gov Flow reactors have been successfully employed in the synthesis of pyrrolidine derivatives, including methods like 1,3-dipolar cycloadditions. researchgate.net The integration of flow chemistry with other technologies, such as photochemistry, further expands the possibilities for efficient and sustainable synthesis. nih.govvapourtec.com

Catalytic Methods: Advances in transition metal-catalyzed reactions also contribute to greener synthetic routes. For example, ring-closing enyne metathesis reactions catalyzed by ruthenium complexes provide an efficient method for preparing chiral pyrrolidine derivatives under mild conditions. acs.orgacs.org The development of new chiral ligands and catalysts for asymmetric hydrogenation of imines and related compounds continues to be a major focus, enabling the synthesis of a wide range of chiral amines with excellent enantioselectivity. acs.orgnih.gov

The following table summarizes some of the innovative green and sustainable methodologies being explored for the synthesis of chiral pyrrolidines:

MethodologyKey FeaturesExamples
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources. chiralpedia.comresearchgate.netEngineered cytochrome P411 for intramolecular C-H amination. nih.govresearchgate.netcaltech.edu
Flow Chemistry Enhanced reaction control, improved safety, scalability. nih.gov1,3-dipolar cycloaddition in flow microreactors. researchgate.net
Transition Metal Catalysis High efficiency, atom economy.Ruthenium-catalyzed ring-closing enyne metathesis. acs.orgacs.org

Development of Next-Generation Pyrrolidine-Based Catalysts

The inherent chirality and structural rigidity of the pyrrolidine ring make it a privileged scaffold for the design of novel organocatalysts. Building upon the success of proline and its derivatives, researchers are actively developing next-generation catalysts based on the (2R)-2-(2-methylpropyl)pyrrolidine framework to achieve higher efficiency, selectivity, and broader substrate scope in asymmetric transformations.

The focus is on creating structurally innovative organocatalysts that can promote various reactions in an environmentally friendly manner, often avoiding the use of metals. mdpi.com These new catalysts are designed to be more active and selective for a wider range of chemical transformations.

Recent advancements have seen the development of novel organocatalysts and organometallic catalysts that can facilitate asymmetric reactions with exceptional precision. chiralpedia.com The continuous innovation in this area not only leads to improved yields and purity but also contributes to reducing the environmental footprint of chemical synthesis. chiralpedia.com The pyrrolidine scaffold is central to many of these developments, highlighting its crucial role in modern asymmetric catalysis. mdpi.comresearchgate.net

Advanced Applications in Total Synthesis of Natural Products and Complex Molecules

The utility of this compound and its derivatives as catalysts and chiral building blocks extends to the total synthesis of complex natural products and other biologically active molecules. The ability to introduce chirality with high control is paramount in these multi-step syntheses, where the biological activity is often dependent on a specific stereoisomer.

Chiral pyrrolidines are integral components of numerous natural and synthetic compounds with significant biological activities. mdpi.com Their role as building blocks in organic synthesis is well-established. mdpi.com The development of efficient synthetic methods for chiral pyrrolidines directly impacts the accessibility of these complex molecular targets. For instance, efficient methods for creating chiral pyrrolidine derivatives, such as ring-closing enyne metathesis, provide valuable intermediates for the synthesis of more complex molecules. acs.orgacs.org

Synergistic Approaches: Combining Experimental and Computational Chemistry

The integration of experimental and computational chemistry is revolutionizing the field of catalyst design and reaction optimization. This synergistic approach allows for a deeper understanding of reaction mechanisms and the factors that govern stereoselectivity.

Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model transition states and predict the outcome of a reaction. nih.gov This information is invaluable for rationally designing more efficient and selective catalysts. For example, in the biocatalytic synthesis of chiral pyrrolidines, DFT calculations have been used to understand how the enzyme's active site controls the selectivity of the reaction. nih.gov

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new catalytic systems. This iterative process of theory and experimentation is crucial for tackling the challenges in modern asymmetric synthesis and for the development of the next generation of pyrrolidine-based catalysts.

Q & A

Q. What are the established synthetic pathways for (2R)-2-(2-methylpropyl)pyrrolidine in laboratory settings?

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Hydrogenation : Reduction of intermediates like (2R)-2-(2-oxo-2-phenylethyl)pyrrolidine derivatives using catalysts such as palladium on carbon (Pd/C) in methanol .
  • Scission-allylation : Introduction of allyl groups via cleavage of cyclic intermediates, as demonstrated in the synthesis of related 2-allylpyrrolidine derivatives .
  • Chiral resolution : Use of enantiomerically pure starting materials (e.g., (2R)-2-methylpyrrolidine hydrochloride) to retain stereochemical integrity during alkylation steps .

Key reagents include methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride, which serves as a chiral building block .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Chiral HPLC : Essential for verifying enantiomeric purity, especially given the compound’s stereospecificity .
  • NMR spectroscopy : 1^1H and 13^13C NMR provide detailed structural confirmation, including substitution patterns and stereochemistry. For example, the methylpropyl side chain’s protons appear as distinct multiplet signals in 1^1H NMR .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for distinguishing isomers .

Advanced Research Questions

Q. How can researchers address stereochemical instability during the synthesis of this compound?

Racemization is a key challenge in chiral pyrrolidine synthesis. Mitigation strategies include:

  • Low-temperature reactions : Performing alkylation steps below 0°C to minimize thermal racemization .
  • Protecting group chemistry : Using methoxycarbonyl (Moc) groups to stabilize intermediates, as seen in the synthesis of (2R)-2-(propyl)pyrrolidine derivatives .
  • Catalytic asymmetric synthesis : Employing chiral catalysts (e.g., BINOL-derived ligands) to enhance enantioselectivity during critical bond-forming steps .

Q. What strategies optimize the Scission-allylation reaction in the synthesis of this compound derivatives?

The Scission-allylation reaction requires precise control of:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates .
  • Catalyst loading : Optimizing palladium catalyst concentrations (0.5–2 mol%) to balance reaction rate and side-product formation .
  • Temperature gradients : Gradual heating (e.g., 40–60°C) improves regioselectivity during allyl group introduction .

Q. How do solvent choice and reaction temperature affect the yield of this compound in hydrogenation steps?

  • Solvent effects : Methanol or ethanol promotes efficient hydrogen uptake, whereas non-polar solvents (e.g., THF) may reduce catalytic activity .
  • Temperature control : Reactions conducted at 25–50°C under 3–5 bar H₂ pressure typically achieve >80% yield. Higher temperatures (>60°C) risk over-reduction of the pyrrolidine ring .

Q. What methodologies validate the biological activity of this compound in receptor-binding studies?

  • In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., 3^3H-labeled compounds) to measure affinity for target receptors .
  • Molecular docking : Computational modeling to predict interactions between the chiral center of this compound and receptor active sites .

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